Cyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone
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Overview
Description
Cyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone is a complex organic compound that features a cyclohexene ring, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the cyclohexene ring followed by the introduction of the piperidine and pyrrolidine rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Sodium hydride, organolithium reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Cyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Cyclohex-3-en-1-yl(4-(3-methylanilino)piperidin-1-yl)methanone
- Cyclohex-3-en-1-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone
- 4-Methyl-3-cyclohexen-1-one
Uniqueness
Cyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone is unique due to the presence of the methoxypyrrolidine group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-21-16-9-12-19(13-16)15-7-10-18(11-8-15)17(20)14-5-3-2-4-6-14/h2-3,14-16H,4-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEJBWZHPMPDKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3CCC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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